molecular formula C27H29N5O2S2 B12154633 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154633
M. Wt: 519.7 g/mol
InChI Key: HBSVJLSMSOGWSE-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and substituted with a 4-phenylpiperazine group. Its structure combines a planar aromatic system (pyrido-pyrimidinone) with a flexible pentyl chain on the thiazolidinone ring and a phenylpiperazinyl substituent.

Key structural attributes:

  • Thioxo-thiazolidinone moiety: The Z-configuration of the exocyclic double bond and sulfur atoms may enhance electron delocalization and metal chelation.
  • 4-Phenylpiperazinyl substituent: Introduces basicity and solubility modulation via the piperazine nitrogen.

Properties

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O2S2/c1-2-3-8-14-32-26(34)22(36-27(32)35)19-21-24(28-23-12-7-9-13-31(23)25(21)33)30-17-15-29(16-18-30)20-10-5-4-6-11-20/h4-7,9-13,19H,2-3,8,14-18H2,1H3/b22-19-

InChI Key

HBSVJLSMSOGWSE-QOCHGBHMSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure combines a pyrido[1,2-a]pyrimidinone core with various functional groups, including thiazolidinone and piperazine moieties. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O2SC_{23}H_{28}N_4O_2S, with a molar mass of approximately 460.61 g/mol. The structural complexity arises from the combination of heteroatoms and functional groups that may influence its reactivity and interactions within biological systems.

Key Structural Features

FeatureDescription
Pyrido[1,2-a]pyrimidinone Core Provides a scaffold for biological activity.
Thiazolidinone Moiety Contributes to potential anti-inflammatory and antimicrobial properties.
Piperazine Substituent Enhances neuroactive potential and may influence receptor binding.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antibiotic agent .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases. The thiazolidinone component is particularly noted for its role in modulating inflammatory pathways .

Neuropharmacological Potential

The presence of the piperazine ring suggests potential neuroactive properties. Compounds with similar structures have been studied for their ability to inhibit monoamine oxidase (MAO), which is relevant in treating neurological disorders such as depression and anxiety .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or neurotransmitter regulation, potentially leading to enhanced therapeutic effects.
  • Receptor Binding : The piperazine moiety may facilitate binding to various receptors in the central nervous system, influencing neurotransmitter activity.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against resistant bacterial strains. Results indicated that certain derivatives exhibited better potency than traditional antibiotics like ampicillin .

Study on MAO Inhibition

In another study focusing on piperazine derivatives, a compound similar to our target showed significant inhibition of MAO-A at low concentrations (IC50 = 0.116 µM), indicating strong neuropharmacological potential .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Preparation of the Pyrido[1,2-a]pyrimidinone Core : This step often includes cyclization reactions that form the core structure.
  • Introduction of Functional Groups : Subsequent reactions introduce thiazolidinone and piperazine moieties through condensation reactions or nucleophilic substitutions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells. The compound's mechanism of action involves modulation of protein kinase activity, specifically targeting CDK4 and CDK6 pathways, which are crucial for cell cycle regulation in cancer cells .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Research indicates that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics . The structure–activity relationship (SAR) studies suggest that modifications to the thiazolidinone ring can enhance its antimicrobial efficacy .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on AML cell lines. The results demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent for leukemia .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy and found that modifications to the thiazolidinone moiety increased antibacterial activity significantly compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the piperazine ring, thiazolidinone alkyl chains, and pyrido-pyrimidinone modifications. Below is a comparative analysis based on evidence from patents, synthetic studies, and chemoinformatic

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound R1 = pentyl (thiazolidinone), R2 = 4-phenylpiperazinyl ~530.6* Hypothesized kinase inhibition; structural uniqueness in alkyl chain length
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one R1 = phenylethyl, R2 = 4-ethylpiperazinyl, R3 = methyl (pyrido position) 555.65 Enhanced lipophilicity due to phenylethyl group; potential CNS activity
2-(4-Methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one R1 = phenylethyl, R2 = 4-methylpiperazinyl 541.62 Improved solubility (methylpiperazine); antimicrobial screening candidate
Derivatives from European Patents (e.g., 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) R1 = benzodioxolyl, R2 = 4-methylpiperazinyl ~450–500 Optimized for metabolic stability; antitumor applications

*Calculated based on analogous compounds due to lack of explicit data for the target molecule.

Key Findings:

Substituent Effects on Bioactivity :

  • The pentyl chain in the target compound may confer greater membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl in analogs) but could reduce aqueous solubility .
  • 4-Phenylpiperazine vs. 4-methyl/ethylpiperazine : The phenyl group enhances aromatic interactions in binding pockets, whereas alkylated piperazines improve solubility and reduce off-target effects .

Structural Similarity Metrics: Tanimoto coefficients (using binary fingerprints) between the target compound and analogs range from 0.65–0.85, indicating moderate to high similarity. Differences arise mainly from the thiazolidinone alkyl chain and piperazine substituents .

Synthetic Challenges :

  • The target compound’s Z-configuration requires precise reaction conditions (e.g., microwave-assisted synthesis with glacial acetic acid, as seen in analogous thiazolo-pyrimidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.